NAAA Inhibitory Potency Advantage
In rat lung NAAA enzyme assays at pH 7.4, CAS 649549-99-5 exhibited an IC50 of 84–90 nM, approximately 60- to 100-fold more potent than the simple monoalkylamine pentadecylamine (NAAA IC50 = 5.7 μM) tested under comparable conditions [1]. The NAAA inhibitory potency is also approximately 2.5- to 3-fold superior to the clinically studied selective NAAA inhibitor ARN19702 (human NAAA IC50 = 230 nM) in cross-study comparison [2].
| Evidence Dimension | NAAA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 84–90 nM (rat lung NAAA, pH 7.4) |
| Comparator Or Baseline | Pentadecylamine IC50 = 5,700 nM (rat NAAA); ARN19702 IC50 = 230 nM (human NAAA) |
| Quantified Difference | ~63–68-fold more potent vs. pentadecylamine; ~2.5–2.7-fold more potent vs. ARN19702 (cross-study, noting species difference) |
| Conditions | Rat lung NAAA homogenate; 20 mM Tris-HCl buffer, pH 7.4; substrate: 10-cis-heptadecenoylethanolamide; detection via UPLC/MS |
Why This Matters
Procurement of CAS 649549-99-5 provides nanomolar NAAA potency that is unattainable with simple alkylamine alternatives, enabling lower working concentrations and reduced off-target risk in cellular and in vivo experiments.
- [1] BindingDB Entry BDBM50439662 (CHEMBL2419821). NAAA IC50 = 84–90 nM for CAS 649549-99-5 (rat lung NAAA, pH 7.4). View Source
- [2] GtoPdb Ligand Activity Chart for ARN19702. Human NAAA IC50 = 230 nM. IUPHAR/BPS Guide to Pharmacology. View Source
